![molecular formula C7H7N3OS B1341719 C-(5-Thiophen-2-yl-[1,2,4]oxadiazol-3-yl)-methylamine CAS No. 946776-75-6](/img/structure/B1341719.png)
C-(5-Thiophen-2-yl-[1,2,4]oxadiazol-3-yl)-methylamine
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Overview
Description
“C-(5-Thiophen-2-yl-[1,2,4]oxadiazol-3-yl)-methylamine” is a derivative of 1,2,4-oxadiazole . Oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms . They have received considerable attention due to their unique bioisosteric properties and a wide spectrum of biological activities . They are used in various scientific areas, including the pharmaceutical industry, drug discovery, scintillating materials, and dyestuff industry .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazole derivatives often involves the introduction of haloalkyl at the 5-position of tioxazafen . The synthesis of these derivatives can be achieved through various methods, including amidoxime and carboxylic acid derivatives heterocyclization or 1,3-dipolar cycloaddition of nitrile and nitrile oxide .
Molecular Structure Analysis
The molecular structure of “C-(5-Thiophen-2-yl-[1,2,4]oxadiazol-3-yl)-methylamine” is characterized by a five-membered 1,2,4-oxadiazole ring. Depending on the position of nitrogen atoms, oxadiazoles may occur in the form of four different isomers: 1,2,3-oxadiazole, 1,2,4-oxadiazole, 1,2,5-oxadiazole, and 1,3,4-oxadiazole .
Chemical Reactions Analysis
The chemical reactions of “C-(5-Thiophen-2-yl-[1,2,4]oxadiazol-3-yl)-methylamine” involve the replacement of the 5-position of the 1,2,4-oxadiazole derivative by chloromethyl, which enhances the nematocidal activity of the 1,2,4-oxadiazole derivative against B. xylophilus .
Scientific Research Applications
Antibacterial Applications
Oxadiazole derivatives have been studied for their antibacterial properties against various bacterial strains such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. These compounds are often evaluated using standard drugs like ciprofloxacin for comparison .
Anticancer Activity
Some oxadiazole derivatives have shown promise in anticancer research, particularly in MTT assays against cancer cell lines such as MDA MB-231, MCF-7 (breast cell line), and A549 (lung cell line). The MTT assay is a method used to measure the living cells’ mitochondrial enzymes’ activity .
Nematicide Development
Compounds like tioxazafen, which contain a thiophenyl group similar to the one in the compound you’re interested in, have been developed as broad-spectrum nematicides. These show prevention effects on many kinds of nematodes .
Medicinal Applications
Oxadiazoles have a range of medicinal applications, including acting as anticancer agents, vasodilators, anticonvulsants, antidiabetics, among others. Their energetic behavior also makes them interesting for further research .
Enzyme Inhibition
Derivatives of thiophenyl have been used as inhibitors for enzymes like Lysyl Oxidase (LOX). These inhibitors are important for research into anti-metastatic treatments .
Pharmacological Potential
While not directly related to your compound, indole derivatives (which share some structural similarities with oxadiazoles) have diverse biological and clinical applications, indicating potential pharmacological uses for your compound as well .
Molecular Docking Studies
Structural studies and molecular docking are common methods used to predict how a drug interacts with its target. Similar compounds have been studied for their interaction with cannabinoid receptors .
Future Directions
The future directions for “C-(5-Thiophen-2-yl-[1,2,4]oxadiazol-3-yl)-methylamine” and similar compounds involve the development of novel drugs for the treatment of various diseases . The interest in 1,2,4-oxadiazoles’ biological application has been doubled in the last fifteen years . The focus is on the discovery of more biologically active and less toxic derivatives of oxazoles as medicinal agents .
properties
IUPAC Name |
(5-thiophen-2-yl-1,2,4-oxadiazol-3-yl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3OS/c8-4-6-9-7(11-10-6)5-2-1-3-12-5/h1-3H,4,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKHKMVOPNGHNFA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC(=NO2)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80589727 |
Source
|
Record name | 1-[5-(Thiophen-2-yl)-1,2,4-oxadiazol-3-yl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80589727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
C-(5-Thiophen-2-yl-[1,2,4]oxadiazol-3-yl)-methylamine | |
CAS RN |
946776-75-6 |
Source
|
Record name | 1-[5-(Thiophen-2-yl)-1,2,4-oxadiazol-3-yl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80589727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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